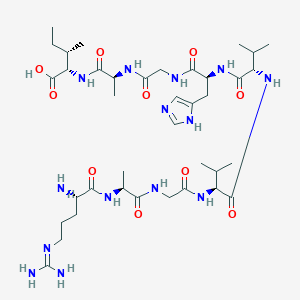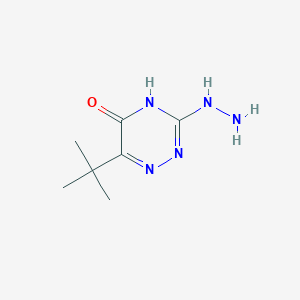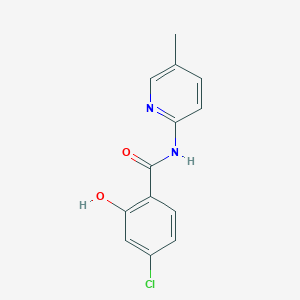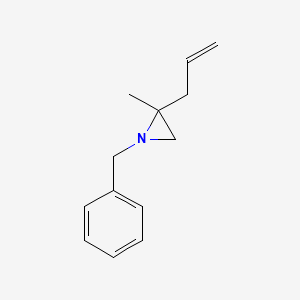
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine is a peptide compound composed of the amino acids glycine, tyrosine, and proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling of amino acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can break disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used for substitution reactions.
Major Products Formed
Oxidation: Dityrosine cross-links.
Reduction: Reduced peptide with broken disulfide bonds.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mecanismo De Acción
The mechanism of action of Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The tyrosine residues can participate in phosphorylation events, which are crucial for signal transduction. The proline residue may induce conformational changes that affect the peptide’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-tyrosine: A dipeptide containing glycine and tyrosine.
Glycyl-L-tyrosyl-L-lysine: A tripeptide with glycine, tyrosine, and lysine.
Cyclo(glycyl-L-tyrosyl): A cyclic dipeptide with glycine and tyrosine.
Uniqueness
Glycyl-L-tyrosyl-L-tyrosyl-L-prolylglycine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. The presence of two tyrosine residues and a proline residue in the sequence allows for unique interactions and functions compared to other similar peptides.
Propiedades
Número CAS |
742068-29-7 |
|---|---|
Fórmula molecular |
C27H33N5O8 |
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C27H33N5O8/c28-14-23(35)30-20(12-16-3-7-18(33)8-4-16)25(38)31-21(13-17-5-9-19(34)10-6-17)27(40)32-11-1-2-22(32)26(39)29-15-24(36)37/h3-10,20-22,33-34H,1-2,11-15,28H2,(H,29,39)(H,30,35)(H,31,38)(H,36,37)/t20-,21-,22-/m0/s1 |
Clave InChI |
NDQVLWZNNMCPLV-FKBYEOEOSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CN)C(=O)NCC(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CN)C(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)





![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)
![1-Octanaminium, N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14214082.png)



![1H-Pyrrolo[2,3-b]pyridine-1-methanamine, 5-bromo-N,N-dimethyl-](/img/structure/B14214109.png)
